N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then further reacted with N-ethylpyrimidin-4-amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-ol, while reduction may produce this compound derivatives with reduced functional groups .
Scientific Research Applications
N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer due to its ability to inhibit specific protein kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
Uniqueness
N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific structural features, which confer high selectivity and potency as a kinase inhibitor.
Properties
Molecular Formula |
C16H20N8 |
---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
N-ethyl-2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H20N8/c1-2-17-13-4-6-19-16(22-13)24-9-7-23(8-10-24)15-12-3-5-18-14(12)20-11-21-15/h3-6,11H,2,7-10H2,1H3,(H,17,19,22)(H,18,20,21) |
InChI Key |
GHABMAHBNNRQEW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
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